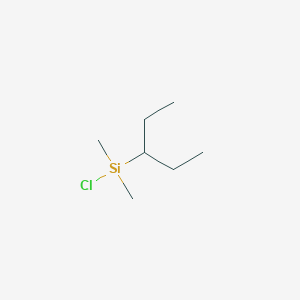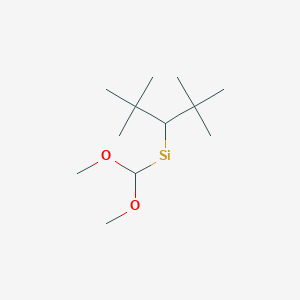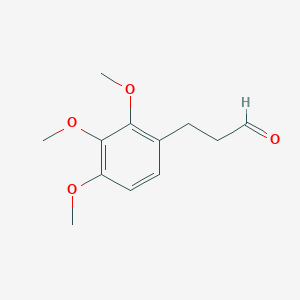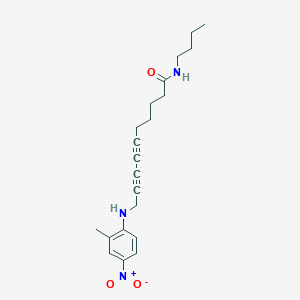
Chloro(dimethyl)(pentan-3-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(dimethyl)(pentan-3-yl)silane is an organosilicon compound characterized by a silicon atom bonded to a chlorine atom, two methyl groups, and a pentan-3-yl group. This compound is part of the broader class of chlorosilanes, which are known for their reactivity and utility in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: Chloro(dimethyl)(pentan-3-yl)silane can be synthesized through the reaction of dimethylchlorosilane with pentan-3-yl lithium or pentan-3-yl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the organometallic reagent.
Industrial Production Methods: In industrial settings, the production of this compound may involve the direct process, where methyl chloride reacts with a silicon-copper alloy. This method is scalable and allows for the production of various chlorosilanes, including this compound .
化学反应分析
Types of Reactions: Chloro(dimethyl)(pentan-3-yl)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form siloxanes or silamines.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds.
Oxidation and Reduction: The silicon-hydrogen bond can be oxidized to form silanols or reduced to form silanes.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like alcohols, amines, or water under mild conditions.
Hydrosilylation: Often catalyzed by transition metals such as platinum or rhodium.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products:
Siloxanes: Formed from substitution reactions with alcohols.
Silamines: Formed from substitution reactions with amines.
Silanols: Formed from oxidation reactions.
Silanes: Formed from reduction reactions.
科学研究应用
Chloro(dimethyl)(pentan-3-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds. It is also employed in hydrosilylation reactions to modify organic molecules.
Biology: Utilized in the preparation of silicon-based biomaterials and as a reagent in the synthesis of bioactive molecules.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical-grade silicones.
Industry: Used in the production of silicone polymers, coatings, and adhesives.
作用机制
The mechanism by which chloro(dimethyl)(pentan-3-yl)silane exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The silicon-chlorine bond is highly reactive, allowing for easy substitution reactions. The silicon-hydrogen bond can participate in hydrosilylation reactions, adding across unsaturated bonds to form new silicon-carbon bonds. These reactions are often catalyzed by transition metals, which facilitate the formation and breaking of bonds through various catalytic cycles .
相似化合物的比较
Chloro(dimethyl)(pentan-3-yl)silane can be compared to other chlorosilanes such as:
Chlorodimethylsilane: Similar in structure but lacks the pentan-3-yl group, making it less sterically hindered and more reactive in certain reactions.
Dichlorodimethylsilane: Contains two chlorine atoms, allowing for the formation of more complex siloxane structures.
Trimethylchlorosilane: Contains three methyl groups, making it less reactive but useful in end-capping reactions for silicone polymers.
Each of these compounds has unique properties and reactivities, making them suitable for different applications in chemistry and industry.
属性
CAS 编号 |
143503-63-3 |
|---|---|
分子式 |
C7H17ClSi |
分子量 |
164.75 g/mol |
IUPAC 名称 |
chloro-dimethyl-pentan-3-ylsilane |
InChI |
InChI=1S/C7H17ClSi/c1-5-7(6-2)9(3,4)8/h7H,5-6H2,1-4H3 |
InChI 键 |
KJTHKQDUVAZBMJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)[Si](C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine](/img/structure/B15164562.png)

![2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane)](/img/structure/B15164599.png)


![{[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile](/img/structure/B15164609.png)
![4-[(Benzyloxy)methyl]cyclohex-3-en-1-one](/img/structure/B15164611.png)
![5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B15164619.png)

![N-[3-(4-Benzylpiperidin-1-yl)propyl]-N'-phenylurea](/img/structure/B15164628.png)
![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)
![[(1-Fluorododecan-2-YL)selanyl]benzene](/img/structure/B15164637.png)


